2-(2-Naphthyloxy)propanoyl chloride

Description

Significance of Acyl Chlorides in Contemporary Synthetic Methodologies

Acyl chlorides, also known as acid chlorides, are organic compounds that feature a -COCl functional group. wikipedia.org They are among the most reactive derivatives of carboxylic acids, a property that underpins their extensive use in organic synthesis. wikipedia.orgstudy.com The high reactivity of acyl chlorides stems from the electronic nature of the carbonyl carbon, which is bonded to two electron-withdrawing atoms: oxygen and chlorine. study.comfiveable.me This arrangement renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. study.comfiveable.me Furthermore, the chloride ion is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions. study.com

In contemporary synthetic methodologies, acyl chlorides serve as pivotal intermediates for the synthesis of other carboxylic acid derivatives, such as esters, amides, and anhydrides. wikipedia.orgstudy.comfiveable.me The reactions of acyl chlorides with alcohols (alcoholysis) and amines (aminolysis) are fundamental transformations in organic chemistry, providing reliable and often high-yielding routes to the corresponding esters and amides. wikipedia.org These reactions typically proceed under mild conditions and are often preferred over methods that utilize the parent carboxylic acids, which are less reactive. study.com The enhanced reactivity of acyl chlorides allows for the acylation of even weakly nucleophilic substrates and can drive reactions to completion. fiveable.me

Beyond their role in the synthesis of esters and amides, acyl chlorides are also key reactants in the Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds to aromatic rings, leading to the synthesis of aryl ketones. Their versatility and high reactivity ensure that acyl chlorides remain a vital component of the synthetic chemist's toolbox for the construction of complex molecular architectures. fiveable.mewisdomlib.org

Structural Contextualization of 2-(2-Naphthyloxy)propanoyl Chloride within Aryloxyalkanoyl Halides

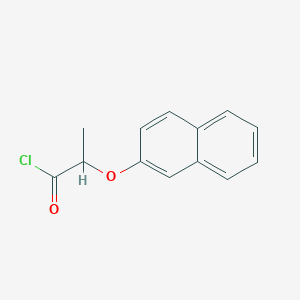

This compound belongs to the broader class of compounds known as aryloxyalkanoyl halides. The defining structural feature of this class is an aryl group linked to an alkanoyl halide through an ether oxygen. In the case of this compound, the molecular structure is composed of a naphthyl ring system, which is the aryl component, connected via an ether linkage at its 2-position to a propanoyl chloride moiety.

The general structure can be broken down as follows:

Aryl Group: The naphthyl group is a bicyclic aromatic system that can influence the compound's physical properties, such as solubility and crystallinity, and can also participate in electronic interactions.

Ether Linkage: The oxygen atom connecting the aryl group and the alkanoyl chain provides a degree of conformational flexibility.

Alkanoyl Halide: The propanoyl chloride group is the reactive center of the molecule. The presence of a methyl group on the carbon adjacent to the carbonyl group (the α-carbon) introduces a chiral center, meaning that this compound can exist as a pair of enantiomers.

The combination of these structural elements in this compound makes it a chiral acylating agent. The naphthyloxy portion of the molecule provides a bulky, rigid substituent that can be exploited in stereoselective synthesis. The reactivity of the acyl chloride group allows for its facile reaction with various nucleophiles to introduce the 2-(2-naphthyloxy)propanoyl moiety into other molecules. This structural arrangement is found in the backbone of certain herbicides and has relevance in the synthesis of more complex chiral molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(naphthalen-2-yloxy)propanoyl chloride |

| Molecular Formula | C13H11ClO2 |

| Molecular Weight | 234.68 g/mol |

| CAS Number | 62782-37-0 |

| InChI Key | HAAYQLGWWSPJJD-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yloxypropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAYQLGWWSPJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512093 | |

| Record name | 2-[(Naphthalen-2-yl)oxy]propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62782-37-0 | |

| Record name | 2-[(Naphthalen-2-yl)oxy]propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 2 Naphthyloxy Propanoyl Chloride

Established Pathways via Carboxylic Acid Halogenation

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This process replaces the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon and rendering the molecule more susceptible to nucleophilic attack.

Thionyl Chloride-Mediated Conversions

The reaction of 2-(2-naphthyloxy)propanoic acid with thionyl chloride (SOCl₂) is a widely employed and effective method for the synthesis of 2-(2-naphthyloxy)propanoyl chloride. This reaction proceeds through the formation of a chlorosulfite intermediate, which is a better leaving group than the original hydroxyl group. The subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride, both of which are gases and can be readily removed from the reaction mixture.

The general mechanism for this reaction is as follows:

The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride.

A chloride ion is expelled, forming a chlorosulfite intermediate.

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

This leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes to sulfur dioxide and a chloride ion.

A final deprotonation step yields the acyl chloride.

This method is often favored due to the volatile nature of its byproducts, which simplifies the purification of the desired acyl chloride. The reaction is typically carried out in an inert solvent, and in some cases, a catalytic amount of a tertiary amine or dimethylformamide (DMF) is added to accelerate the reaction.

Interactive Data Table: Thionyl Chloride-Mediated Synthesis of Acyl Chlorides

| Carboxylic Acid Precursor | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-(p-tolyl)propionic acid | Thionyl chloride | - | - | Reflux | 3 | Not specified | orgsyn.org |

| Acetic acid | Thionyl chloride | - | - | Not specified | Not specified | Not specified | youtube.com |

Alternative Chlorinating Agents

While thionyl chloride is a common choice, other reagents can also be utilized for the synthesis of this compound. These alternatives may be preferred in certain situations to avoid potential side reactions or to achieve higher purity.

Oxalyl Chloride: Oxalyl chloride ((COCl)₂) is another effective reagent for converting carboxylic acids to acyl chlorides. The reaction with oxalyl chloride often proceeds under milder conditions than with thionyl chloride and is known for producing clean reactions with gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride). A catalytic amount of DMF is typically required to facilitate the reaction through the formation of the Vilsmeier reagent, which is the active chlorinating species.

Phosphorus Pentachloride (PCl₅) and Phosphorus Trichloride (PCl₃): Phosphorus chlorides are also capable of converting carboxylic acids to their corresponding acyl chlorides. Phosphorus pentachloride reacts to form the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. Phosphorus trichloride, on the other hand, produces the acyl chloride and phosphorous acid (H₃PO₃). These reagents are generally more reactive than thionyl chloride but can sometimes lead to the formation of impurities that are more difficult to remove.

A patent for the preparation of a similar compound, naproxen (B1676952) chloride, mentions the use of phosgene and its derivatives as an alternative to thionyl chloride, claiming higher purity and improved yields. google.com

Catalytic Approaches in Acyl Chloride Synthesis

To improve the efficiency and environmental footprint of acyl chloride synthesis, catalytic methods are of significant interest. Catalysts can increase the reaction rate, allow for milder reaction conditions, and potentially reduce the amount of waste generated.

For thionyl chloride-mediated reactions, N,N-dimethylformamide (DMF) is a commonly used catalyst. It reacts with thionyl chloride to form the Vilsmeier reagent, an iminium salt, which is a more potent chlorinating agent than thionyl chloride itself.

Recent research has also explored the use of Brønsted acids as catalysts for the chlorination of aromatic carboxylic acids with thionyl chloride. This approach has been shown to be efficient and cost-effective.

Precursor Synthesis and Derivatization

The primary precursor for the synthesis of this compound is 2-(2-naphthyloxy)propanoic acid. This carboxylic acid can be synthesized through the Williamson ether synthesis, by reacting 2-naphthol (B1666908) with a 2-halopropanoic acid ester (such as ethyl 2-bromopropionate) in the presence of a base, followed by hydrolysis of the resulting ester.

A Korean patent describes a process for the preparation of 2-(2-naphthyloxy)propionic acid by reacting 2-naphthol with a halocarboxylic acid in the presence of an organic solvent and an alkali metal base. This method reports a high yield of 95.0% with a purity of 99.8% as determined by gas chromatography. google.com

Once synthesized, this compound can be readily derivatized. Its high reactivity allows for facile reactions with a variety of nucleophiles. For example, it can react with alcohols to form esters and with amines to form amides, both of which are important classes of compounds in medicinal chemistry and materials science.

Considerations for Scalability in Synthesis

The scalability of any synthetic route is a crucial factor for industrial applications. When considering the large-scale production of this compound, several factors must be taken into account.

The use of thionyl chloride, while effective, presents challenges on a larger scale due to its corrosive nature and the evolution of toxic gases (HCl and SO₂). Careful handling and scrubbing of the off-gases are essential. The choice of solvent is also important, with considerations for cost, safety, and ease of removal.

The purification of the final product is another key aspect. While the gaseous byproducts of thionyl chloride and oxalyl chloride reactions simplify purification to some extent, residual reagents and byproducts may need to be removed, often through distillation under reduced pressure. The thermal stability of the acyl chloride must be considered during this step to prevent decomposition.

Reactivity and Reaction Mechanisms of 2 2 Naphthyloxy Propanoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark of acyl chloride reactivity. The reaction proceeds through a tetrahedral intermediate, which then collapses to expel the chloride ion and form a new carbonyl compound.

The reaction of 2-(2-Naphthyloxy)propanoyl chloride with primary or secondary amines, a process known as aminolysis, yields the corresponding amides. This reaction is typically rapid and exothermic. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion. A base, often an excess of the amine itself or a non-nucleophilic base like triethylamine, is used to neutralize the hydrogen chloride byproduct.

The general reaction is as follows:

This compound + R₂NH → 2-(2-Naphthyloxy)-N,N-dialkylpropanamide + HCl

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (RNH₂) | N-alkyl-2-(2-naphthyloxy)propanamide |

| This compound | Secondary Amine (R₂NH) | N,N-dialkyl-2-(2-naphthyloxy)propanamide |

This table is based on the general principles of aminolysis of acyl chlorides.

This compound readily reacts with alcohols in a process called alcoholysis or esterification to form esters. This reaction is often carried out in the presence of a base, such as pyridine (B92270), to scavenge the HCl produced. The mechanism is analogous to aminolysis, involving nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon.

The general reaction is as follows:

This compound + R'OH → 2-(2-Naphthyloxy)propanoate ester + HCl

| Reactant 1 | Reactant 2 | Product |

| This compound | Methanol (B129727) | Methyl 2-(2-naphthyloxy)propanoate |

| This compound | Ethanol (B145695) | Ethyl 2-(2-naphthyloxy)propanoate |

| This compound | Isopropanol | Isopropyl 2-(2-naphthyloxy)propanoate |

This table is based on the general principles of esterification of acyl chlorides.

In a similar fashion to alcohols, thiols can react with this compound to produce thioesters. Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react readily with acyl chlorides. The reaction mechanism mirrors that of esterification.

The general reaction is as follows:

This compound + R'SH → S-alkyl 2-(2-naphthyloxy)propanethioate + HCl

| Reactant 1 | Reactant 2 | Product |

| This compound | Ethanethiol | S-ethyl 2-(2-naphthyloxy)propanethioate |

| This compound | Thiophenol | S-phenyl 2-(2-naphthyloxy)propanethioate |

This table is based on the general principles of thioesterification of acyl chlorides. chemistrysteps.com

Hydrolytic Pathways

This compound is sensitive to moisture and undergoes hydrolysis in the presence of water to form the corresponding carboxylic acid, 2-(2-naphthyloxy)propanoic acid, and hydrochloric acid. This reaction is typically vigorous and is a key consideration for the handling and storage of the compound. The mechanism involves the nucleophilic attack of water on the carbonyl carbon.

The reaction is as follows:

This compound + H₂O → 2-(2-Naphthyloxy)propanoic acid + HCl

| Reactant 1 | Reactant 2 | Product |

| This compound | Water | 2-(2-Naphthyloxy)propanoic acid |

This table is based on the general principles of hydrolysis of acyl chlorides.

Reduction Reactions

The reduction of this compound can lead to either the corresponding aldehyde or primary alcohol, depending on the reducing agent used.

Reduction to Aldehydes: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the acyl chloride all the way to a primary alcohol. To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent such as lithium tri-tert-butoxyaluminum hydride [LiAl(O-t-Bu)₃H] is employed. chemistrysteps.com This reagent reacts more readily with the acyl chloride than with the resulting aldehyde.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce this compound to the corresponding primary alcohol, 2-(2-naphthyloxy)propan-1-ol. chemistrysteps.comsaskoer.ca The reaction proceeds via an initial reduction to the aldehyde, which is then further reduced to the alcohol. chemistrysteps.comsaskoer.ca

| Reactant | Reducing Agent | Product |

| This compound | LiAl(O-t-Bu)₃H | 2-(2-Naphthyloxy)propanal |

| This compound | LiAlH₄ or NaBH₄ | 2-(2-Naphthyloxy)propan-1-ol |

This table is based on the general principles of acyl chloride reduction.

Carbon-Carbon Bond Forming Reactions with Organometallic Species

This compound can undergo reactions with organometallic reagents to form new carbon-carbon bonds, leading to the synthesis of ketones.

Reaction with Organocuprates (Gilman Reagents): To synthesize ketones, this compound can be treated with a lithium diorganocopper reagent (R'₂CuLi), also known as a Gilman reagent. These reagents are less reactive than Grignard or organolithium reagents and typically add only once to the acyl chloride, allowing for the isolation of the ketone product.

Friedel-Crafts Acylation: The acyl chloride can act as an electrophile in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the 2-(2-naphthyloxy)propanoyl group onto the aromatic ring, forming a ketone. The naphthyloxy group itself can influence the regioselectivity of such reactions. chemistrysteps.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | (CH₃)₂CuLi | - | 1-(2-Naphthyloxy)propan-2-one |

| This compound | Benzene | AlCl₃ | 1-Phenyl-2-(2-naphthyloxy)propan-1-one |

This table is based on the general principles of reactions of acyl chlorides with organometallic reagents.

Reactions with Grignard Reagents

The reaction of acyl chlorides with Grignard reagents (R-MgX) is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Due to the high reactivity of Grignard reagents, their reaction with acyl chlorides typically proceeds in a two-step manner. The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon to form a ketone. This intermediate ketone is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after acidic workup. libretexts.orgstackexchange.com

For this compound, the reaction with two equivalents of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to yield a tertiary alcohol. The initial nucleophilic acyl substitution would form the corresponding ketone, 1-(2-naphthyloxy)propan-2-one, which would then be immediately attacked by another molecule of the Grignard reagent.

However, the formation of ketones from acyl chlorides using Grignard reagents can be achieved under certain modified conditions. One such method involves the use of bis[2-(N,N-dimethylamino)ethyl] ether, which can moderate the reactivity of the Grignard reagent, allowing the reaction to be stopped at the ketone stage. wisc.eduorganic-chemistry.org This approach has been successful in the synthesis of various aryl ketones from aryl acid chlorides and could likely be applied to this compound to selectively produce the corresponding ketone. wisc.eduorganic-chemistry.org

Representative Reaction with a Grignard Reagent:

| Reactant | Reagent | Expected Product (Tertiary Alcohol) |

| This compound | 2 eq. Phenylmagnesium bromide | 1-(2-Naphthyloxy)-2-phenylpropan-2-ol |

Influence of Steric and Electronic Effects on Reaction Kinetics and Regioselectivity

The rate and outcome of nucleophilic acyl substitution reactions are significantly influenced by both steric and electronic factors. libretexts.org For this compound, the naphthyloxy moiety plays a crucial role in determining its reactivity.

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In nucleophilic acyl substitution, bulky substituents near the carbonyl group can hinder the approach of the nucleophile, thereby slowing down the reaction rate. libretexts.orglibretexts.org

The 2-naphthyloxy group in this compound is a large and sterically demanding substituent. Its presence is expected to create significant steric congestion around the electrophilic carbonyl carbon. This steric bulk can make it more difficult for nucleophiles, including Grignard reagents, to access the reaction center, potentially leading to a slower reaction rate compared to less hindered acyl chlorides.

Studies on the kinetic resolution of racemic 2-aryloxy propionyl chlorides have provided insights into the steric effects of such groups. urfu.ru The stereoselectivity observed in these reactions is often influenced by the steric bulk of the aryloxy group, highlighting its importance in directing the course of the reaction.

The reactivity of an acyl chloride is a balance between the electrophilicity of the carbonyl carbon and the stability of the leaving group. The chloride ion is a good leaving group in all acyl chlorides. Therefore, the primary differentiating factor in their reactivity is the electronic nature of the group attached to the carbonyl. stackexchange.comechemi.com

Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups decrease the electrophilicity and reactivity. stackexchange.comsavemyexams.com

The 2-naphthyloxy group in this compound has a dual electronic effect. The oxygen atom can donate a lone pair of electrons through resonance, which would decrease the electrophilicity of the carbonyl carbon. However, the electronegativity of the oxygen atom also exerts an inductive electron-withdrawing effect. For aryloxy groups, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character that enhances the reactivity of the acyl chloride compared to alkyl acyl chlorides.

A qualitative comparison of the expected reactivity of this compound with other acyl chlorides is presented in the table below.

Comparative Reactivity of Acyl Chlorides:

| Acyl Chloride | Electronic Effect of R Group | Steric Hindrance | Expected Relative Reactivity |

| Propanoyl chloride | Alkyl (electron-donating) | Low | Moderate |

| Benzoyl chloride | Phenyl (electron-withdrawing) | Moderate | High |

| This compound | 2-Naphthyloxy (net electron-withdrawing) | High | High, but potentially lower than benzoyl chloride due to increased steric hindrance |

Stereochemical Aspects and Chiral Applications of 2 2 Naphthyloxy Propanoyl Chloride

Enantiomeric and Diastereomeric Considerations of the Chiral Center

The chirality of 2-(2-naphthyloxy)propanoyl chloride originates from the tetrahedral carbon atom bonded to four different substituents: a hydrogen atom, a methyl group, a 2-naphthyloxy group, and a chlorocarbonyl group. This arrangement gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The distinct spatial orientation of these substituents is fundamental to the compound's ability to engage in stereoselective transformations.

When this chiral acyl chloride reacts with a racemic mixture of a chiral amine or alcohol, four possible products can be formed: two pairs of diastereomers. For instance, the reaction of racemic this compound with a racemic amine (rac-Amine) would yield (R)-2-(2-naphthyloxy)propanoyl-(R)-Amide, (S)-2-(2-naphthyloxy)propanoyl-(S)-Amide, (R)-2-(2-naphthyloxy)propanoyl-(S)-Amide, and (S)-2-(2-naphthyloxy)propanoyl-(R)-Amide. These diastereomers possess different physical and chemical properties, a feature that is exploited in kinetic resolution.

Kinetic Resolution Methodologies

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture by exploiting the differential rates of reaction of the enantiomers with a chiral reagent. This compound has proven to be an effective chiral acylating agent in this context.

The acylative kinetic resolution of racemic amines and alcohols using an enantiomerically pure form of this compound is a widely employed technique. In this process, one enantiomer of the racemic substrate reacts preferentially with the chiral acyl chloride, leading to the formation of a diastereomeric amide or ester. The unreacted substrate is thereby enriched in the other enantiomer. The efficiency of this separation is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the fast-reacting enantiomer to the slow-reacting enantiomer.

A study on the mutual kinetic resolution of racemic 3-methylbenzoxazines and various 2-aryloxy propionyl chlorides, including the 2-naphthyloxy derivative, demonstrated the feasibility of this approach. scispace.comurfu.ru The reaction of racemic amines with racemic 2-(1-naphthyloxy)propionyl chloride, a regioisomer of the title compound, resulted in the enrichment of (3R,2'R)-diastereomers of the corresponding amides, albeit with low selectivity in some cases. scispace.com This highlights the subtle structural influences on the stereochemical outcome.

The success of a kinetic resolution hinges on the ability of the chiral reagent to effectively discriminate between the two enantiomers of the substrate. This stereodifferentiation is governed by a complex interplay of steric and electronic factors within the transition state of the acylation reaction.

The structures of both the substrate and the chiral acylating agent are paramount in determining the degree of stereoselectivity. For instance, in the kinetic resolution of racemic 3-methylbenzoxazines, the nature of the substituent on the 2-aryloxy propionyl chloride significantly impacted the selectivity factor. scispace.com While some acyl chlorides led to high selectivity, the use of 2-(1-naphthyloxy)propionyl chloride resulted in lower selectivity, and in some instances, a reversal of stereoselectivity was observed. scispace.com This underscores the importance of a well-matched pairing between the chiral reagent and the substrate.

The stereochemical outcome of the kinetic resolution is ultimately decided by the relative energies of the diastereomeric transition states. Non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, play a crucial role in stabilizing or destabilizing these transition states. Quantum chemical modeling can provide valuable insights into the geometry and energetics of these transition state assemblies, aiding in the rational design of more effective chiral resolving agents. researchgate.net

Factors Governing Stereoselectivity and Stereodifferentiation

Techniques for Enantioenrichment and Separation

The primary challenge in utilizing chiral compounds like this compound lies in the effective separation of their enantiomers. Direct separation of racemic mixtures is a significant focus in analytical chemistry due to the different biological activities of enantiomers. csfarmacie.czgoogle.com

Direct enantioseparation using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and effective method for analyzing the enantiomeric composition of 2-(2-naphthyloxy)propanoic acid. nih.govnih.gov This technique relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely successful for the resolution of a broad range of racemic compounds, including profens like Naproxen (B1676952). mdpi.comnih.gov These CSPs often operate under reversed-phase (RP), normal-phase (NP), or polar organic (PO) modes. mdpi.comnih.govnih.gov

A notable study developed a reversed-phase HPLC method for the enantiopurity control of Naproxen using a Lux Amylose-1 column. mdpi.comnih.gov Initial screening in polar organic mode with mobile phases containing methanol (B129727), ethanol (B145695), or acetonitrile (B52724) showed some enantiorecognition, but baseline separation was not achieved. nih.gov A significant finding was the reversal of the enantiomer elution order when water was added to an ethanolic mobile phase, indicating a switch in the enantiorecognition mechanism from polar organic to reversed-phase mode. mdpi.comnih.gov

Further optimization using a design of experiments (DoE) approach led to a highly efficient and rapid separation. The optimized conditions provided a baseline resolution (Rs) of 3.21 within seven minutes, which is excellent for quality control applications. researchgate.netmdpi.comnih.gov

Optimized HPLC Method Parameters for Naproxen Enantioseparation researchgate.netmdpi.comnih.gov

| Parameter | Optimized Condition |

| Stationary Phase | Lux Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Methanol:Water:Acetic Acid (85:15:0.1, v/v/v) |

| Flow Rate | 0.65 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 230 nm |

| Resolution (Rs) | 3.21 |

| Analysis Time | < 7 minutes |

This method was validated according to ICH guidelines and successfully applied to determine the chiral impurity (R-Naproxen) in various pharmaceutical formulations. mdpi.comnih.gov

Influence of Mobile Phase Composition

The choice of mobile phase is critical in chiral separations. For polysaccharide-based CSPs, organic modifiers like methanol, ethanol, and acetonitrile are used to modulate retention and selectivity. csfarmacie.cz In the case of Naproxen separation on the Lux Amylose-1 column, switching the organic solvent from ethanol to methanol resulted in both higher resolution and lower backpressure. mdpi.comnih.gov The addition of a small amount of an acidic modifier, such as acetic acid or trifluoroacetic acid (TFA), is common to suppress the ionization of the carboxylic acid group, leading to better peak shapes and reproducible retention times. mdpi.comoup.com

The following table summarizes research findings on the separation of Naproxen enantiomers under different chromatographic conditions.

Research Findings on Chiral HPLC Separation of Naproxen

| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Analytes | Key Finding | Reference |

| Lux Amylose-1 | Methanol:Water:Acetic Acid (85:15:0.1) | (R)- and (S)-Naproxen | Baseline separation (Rs = 3.21) achieved in under 7 minutes. | mdpi.comnih.gov |

| Lux Amylose-1 | Ethanol:Acetic Acid (100:0.1) | (R)- and (S)-Naproxen | Partial separation (Rs = 1.24) with unfavorable elution order (distomer elutes last). | mdpi.com |

| Lux Amylose-1 | Ethanol:Water:Acetic Acid mixtures | (R)- and (S)-Naproxen | Addition of water to the mobile phase caused a reversal in enantiomer elution order. | researchgate.netmdpi.com |

| Chiralpak AD-H | Not specified | Nadolol enantiomers | Successful enantioseparation of another chiral pharmaceutical. | nih.gov |

Other Chiral Separation Techniques

While HPLC with CSPs is dominant, other techniques have also been explored for profen enantioseparation. Counter-current chromatography using cyclodextrin (B1172386) derivatives as chiral selectors in the mobile phase has been successfully applied for the preparative separation of similar compounds. nih.govnih.gov

Spectroscopic Characterization and Structural Elucidation of 2 2 Naphthyloxy Propanoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the molecular structure of 2-(2-Naphthyloxy)propanoyl chloride in solution. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methine proton, and the methyl protons of the propanoyl group. The aromatic protons typically resonate in the downfield region between δ 7.2 and 8.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling between adjacent protons on the naphthalene ring.

The methine proton (CH), being adjacent to both the electron-withdrawing carbonyl group and the naphthyloxy group, is expected to be significantly deshielded and appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (CH₃) would, in turn, appear as a doublet due to coupling with the single methine proton.

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Naphthyl) | 7.2 - 8.5 | Multiplet |

| Methine (CH) | Varies | Quartet |

| Methyl (CH₃) | Varies | Doublet |

This table is based on general principles of ¹H NMR spectroscopy and data from related compounds. Precise experimental values are not currently available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The most downfield signal is typically that of the carbonyl carbon of the acyl chloride group, which is expected to appear around 170 ppm due to the strong deshielding effect of the adjacent oxygen and chlorine atoms. The carbons of the naphthalene ring resonate in the aromatic region, generally between 110 and 150 ppm. The methine and methyl carbons of the propanoyl group appear at higher field.

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic (Naphthyl) | 110 - 150 |

| Methine (CH) | Varies |

| Methyl (CH₃) | Varies |

This table is based on general principles of ¹³C NMR spectroscopy and data from related compounds. Precise experimental values are not currently available in the public domain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the acyl chloride. This band typically appears at a high frequency, around 1800 cm⁻¹, due to the electron-withdrawing inductive effect of the chlorine atom.

Other characteristic absorption bands include those for the C-O-C stretching of the ether linkage and the C-H stretching and bending vibrations of the aromatic naphthalene ring and the aliphatic propanoyl group.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | ~1800 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C-O-C Stretch (Ether) | 1000 - 1300 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

This table is based on general principles of IR spectroscopy and data from related compounds. Precise experimental values are not currently available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the naphthalene ring system. Naphthalene derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. The exact positions and intensities of these bands (λmax) are influenced by the substituents on the naphthalene ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₁₃H₁₁ClO₂, the expected molecular weight is approximately 234.68 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

A characteristic fragmentation pattern for acyl chlorides is the loss of the chlorine atom (Cl•), leading to the formation of a stable acylium ion. This fragment would be expected to be a prominent peak in the spectrum. Further fragmentation of the naphthyloxy portion of the molecule would also be observed.

| m/z | Proposed Fragment |

| 234/236 | [C₁₃H₁₁ClO₂]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 199 | [C₁₃H₁₁O₂]⁺ (Loss of Cl) |

| 171 | [C₁₁H₇O]⁺ (Naphthoxy cation) |

| 143 | [C₁₀H₇]⁺ (Naphthyl cation) |

| 115 | Further fragmentation of the naphthalene ring |

This table presents a plausible fragmentation pattern based on the structure of the molecule and known fragmentation behaviors of similar compounds. Relative abundances are not included as experimental data is unavailable.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. While a detailed crystal structure for this compound is not publicly available, analysis of related structures, such as naproxen (B1676952) derivatives, can offer insights.

The molecule possesses a chiral center at the carbon atom bearing the naphthyloxy and acyl chloride groups, meaning it can exist as two enantiomers. The solid-state structure would reveal the specific conformation adopted by the molecule, including the orientation of the propanoyl chloride side chain relative to the bulky naphthalene ring system. Intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, would also be elucidated, providing a deeper understanding of its solid-state properties.

Specific crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this compound, are not available in the current literature.

Computational Chemistry and Theoretical Investigations of 2 2 Naphthyloxy Propanoyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of organic molecules. It offers a balance between accuracy and computational cost, making it well-suited for the analysis of moderately sized molecules like 2-(2-Naphthyloxy)propanoyl chloride. DFT calculations can model the electronic structure, which is fundamental to understanding the compound's reactivity. ijsrm.net

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically the geometry optimization of the molecule. Using a functional such as B3LYP with a basis set like 6-31G(d,p), the minimum energy conformation of this compound can be determined. ijsrm.netindexcopernicus.com This optimized structure provides key information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 |

| Note: These are illustrative values based on typical findings for similar organic molecules and are intended to demonstrate the type of data obtained from DFT calculations. |

Quantification of Steric and Electronic Parameters Influencing Reactivity

The reactivity of this compound is governed by both steric and electronic factors. The bulky naphthyloxy group imposes significant steric hindrance around the chiral center and the reactive acyl chloride group. inderscience.com Computational modeling can quantify these steric effects, for example, by calculating steric parameters that describe the spatial arrangement of the molecule.

Electronically, the carbon atom of the acyl chloride group is highly electrophilic. This is due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms attached to it. libretexts.org A Molecular Electrostatic Potential (MEP) map can be generated through DFT calculations to visualize the electron density distribution. nih.gov The MEP map would show a region of high positive potential (typically colored blue) around the carbonyl carbon, indicating its susceptibility to nucleophilic attack. Conversely, regions of high negative potential (typically colored red) would be located around the oxygen and chlorine atoms, highlighting their nucleophilic character. nih.gov

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction pathways and the characterization of transition states. mit.edu For this compound, a primary reaction is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. libretexts.org

Theoretical calculations can model this process by identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate. mit.edu The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Modern machine learning models are also being developed to predict transition state structures more rapidly than traditional quantum chemistry methods. mit.eduarxiv.org

Computational Studies of Stereoselective Processes and Chiral Recognition Mechanisms

Given that this compound is a chiral molecule, understanding its behavior in stereoselective processes is of significant interest. Computational methods can be employed to study the mechanisms of chiral recognition, for instance, in its interaction with chiral catalysts or chiral stationary phases in chromatography. biomedres.usresearchgate.net

Molecular docking simulations, a computational technique, can be used to predict the preferred binding orientation of the R- and S-enantiomers of the molecule to a chiral receptor or enzyme active site. inderscience.com By calculating the binding energies for each enantiomer, it is possible to predict which one will form a more stable complex, thus explaining the observed enantioselectivity. inderscience.com Such studies have been performed on the parent class of profens to understand their differential binding to cyclooxygenase (COX) enzymes. inderscience.com

Prediction of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic and steric properties, it is possible to establish Quantitative Structure-Activity Relationships (QSAR). nih.gov QSAR models correlate variations in the chemical structure with changes in a specific activity, such as reaction rate or biological efficacy. nih.gov

For example, DFT calculations could be used to determine how different substituents on the naphthalene (B1677914) ring would affect the electrophilicity of the carbonyl carbon and the stability of the transition state in a nucleophilic substitution reaction. This would allow for the prediction of how these structural modifications would influence the compound's reactivity. Such computational screening can guide the synthesis of new derivatives with desired properties.

Advanced Synthetic Applications and Derivative Chemistry of 2 2 Naphthyloxy Propanoyl Chloride

Building Block Utility in Specialized Organic Synthesis

The primary utility of 2-(2-Naphthyloxy)propanoyl chloride in specialized organic synthesis stems from its function as an acylating agent. It provides an efficient method for introducing the 2-(2-naphthyloxy)propanoyl moiety into a target molecule. This is particularly significant in the synthesis of compounds with potential biological activity, such as herbicidal and pharmaceutical agents.

The preparation of its parent acid, 2-(2-naphthyloxy)propanoic acid, can be achieved by reacting 2-naphthol (B1666908) with a halocarbon acid derivative. The subsequent conversion of the carboxylic acid to the more reactive acyl chloride is typically accomplished using a chlorinating agent like thionyl chloride (SOCl₂) in an anhydrous solvent. This conversion is a critical step, as the resulting acyl chloride is much more reactive than the parent carboxylic acid, facilitating reactions with a broader range of nucleophiles under milder conditions.

Kinetic resolution techniques can be employed to produce enantiomerically enriched forms of the acyl chloride. This is of paramount importance in asymmetric synthesis, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired therapeutic effect.

Preparation of Intermediates for Complex Molecular Architectures

This compound serves as a key intermediate in the construction of more complex molecular frameworks. Its ability to react with a diverse set of nucleophiles, including amines and alcohols, allows for the straightforward creation of amide and ester linkages, respectively. These reactions are fundamental steps in the assembly of larger, multifunctional molecules.

For instance, in the synthesis of novel bioactive compounds, the naphthyloxy group can be incorporated to modulate properties such as lipophilicity, which influences how a molecule interacts with biological membranes. The chiral center in the propanoyl portion of the molecule also introduces stereochemical complexity, which is often crucial for biological recognition and activity. The reactivity of the acyl chloride facilitates the coupling of this fragment to other complex chemical entities, building molecules with precisely designed architectures.

Derivatization for Material Science Applications

The structural features of this compound also lend themselves to applications in material science. The rigid and aromatic naphthalene (B1677914) unit can impart desirable thermal and mechanical properties to polymers and other materials.

In polymer chemistry, this compound can be used as a monomer or a modifying agent. By reacting it with difunctional or polyfunctional nucleophiles (e.g., diamines or diols), it can be incorporated into the backbone of polyesters or polyamides. The bulky naphthyl group can influence the polymer's morphology, potentially increasing its glass transition temperature and altering its solubility and mechanical strength. This makes it a candidate for the development of specialty polymers with tailored properties for advanced applications.

Synthesis of Novel Naphthyloxy-Containing Compounds

The primary synthetic application of this compound is in the preparation of new derivatives, most commonly amides and esters, through nucleophilic acyl substitution.

The reaction between this compound and a primary or secondary amine is a rapid and efficient method for forming a stable amide bond. This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds at room temperature in the presence of a base (like pyridine (B92270) or a tertiary amine) to neutralize the hydrogen chloride byproduct. fishersci.it

This methodology allows for the synthesis of a vast library of amide derivatives. By varying the structure of the amine, the physicochemical properties of the resulting amide can be finely tuned. For example, incorporating different functional groups into the amine can alter the solubility, electronic properties, and biological activity of the final compound. Research has shown that reacting racemic 2-aryloxy propionyl chlorides with enantiopure amines can lead to the formation of diastereomerically enriched amides, a process known as kinetic resolution. urfu.ru This is particularly useful for separating enantiomers and for studying stereoselective interactions. urfu.ru

Table 1: Examples of Amide Synthesis Conditions

| Amine Type | Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Primary/Secondary | Acyl Chloride, Amine, Base (e.g., DIEA) | Dichloromethane (DCM) | Room Temperature, 8-16 h | fishersci.it |

| Sterically Hindered | Carboxylic Acid, SOCl₂, Amine | Aprotic Solvents (e.g., THF) | One-pot synthesis | researchgate.net |

| Various Amines | Carboxylic Acid, PNT, NMM | Dichloromethane (DCM) | 0-5°C then Room Temp, 2-3 h | iajpr.com |

| Chiral Amines | Racemic Acyl Chloride, Enantiopure Amine, DEA | Not specified | Not specified | urfu.ru |

This table is interactive. Users can sort and filter the data.

Similarly, this compound reacts readily with alcohols to form ester derivatives. libretexts.org This reaction is an irreversible alternative to the acid-catalyzed Fischer esterification. libretexts.orglibretexts.org The reaction is typically carried out in the presence of a base to act as a proton scavenger. libretexts.org

The synthesis of esters allows for the introduction of the naphthyloxy-propanoyl group into molecules containing hydroxyl moieties. This can be used to create prodrugs, modify the properties of natural products, or synthesize liquid crystals and other advanced materials. The choice of alcohol determines the nature of the "R" group in the resulting ester, providing a straightforward way to modify the final molecule's properties. For example, using long-chain alcohols can increase the lipophilicity of the resulting ester, while using alcohols with other functional groups can introduce new reactive handles for further chemical modification.

Table 2: General Esterification Methods Using Acyl Chlorides

| Reaction Name | Substrates | Key Reagents | Conditions | Noteworthy Feature | Reference |

|---|---|---|---|---|---|

| Acylation of Alcohols | Acyl Chloride, Alcohol | Base (e.g., Pyridine) | Typically Room Temperature | Irreversible reaction | libretexts.org |

| DCC Coupling | Carboxylic Acid, Alcohol | DCC, DMAP | Room Temperature | Forms ester from the parent acid | researchgate.netgoogle.com |

This table is interactive. Users can sort and filter the data.

Other Functionalized Analogues

The reactivity of this compound as an acylating agent provides a direct pathway to a diverse range of functionalized analogues. The introduction of various substituents, either by reaction at the acyl chloride moiety or by modification of the naphthyl ring, has been a subject of scientific investigation, leading to compounds with a spectrum of chemical properties and potential biological activities.

Research in this area has focused on the synthesis of novel derivatives of the corresponding carboxylic acid, 2-(naphthalen-2-yloxy)propanoic acid, which is readily prepared from its acyl chloride. A notable study by Basyouni and colleagues detailed the preparation of a series of new 2-(naphthalen-2-yloxy)propanoic acid derivatives with the aim of evaluating their potential as hypolipidemic agents. This work provides a clear example of the synthesis of other functionalized analogues starting from the 2-(naphthalen-2-yloxy)propanoic acid scaffold.

The synthetic pathway commenced with the conversion of 2-(naphthalen-2-yloxy)propanoic acid to its hydrazide derivative, 2-(naphthalen-2-yloxy)propanehydrazide. This key intermediate served as a versatile building block for the construction of various heterocyclic systems. For instance, reaction of the hydrazide with phenyl isothiocyanate yielded the corresponding thiosemicarbazide, which upon treatment with sodium hydroxide (B78521), cyclized to form a 1,2,4-triazole (B32235) derivative.

Furthermore, the hydrazide was utilized in the synthesis of a 1,3,4-oxadiazole (B1194373) analogue. This was achieved by reacting the hydrazide with carbon disulfide in an alcoholic potassium hydroxide solution, followed by the addition of hydrazine (B178648) hydrate (B1144303) to the resulting potassium salt to facilitate cyclization.

The versatility of the 2-(naphthalen-2-yloxy)propanoic acid framework was further demonstrated by its conversion into a pyrazolone (B3327878) derivative. This was accomplished by reacting the corresponding ester with hydrazine hydrate. The resulting compounds were characterized spectroscopically and evaluated for their biological activities.

Future Research Directions and Unexplored Methodologies

Development of Sustainable and Catalytic Synthetic Routes

The current reliance on stoichiometric and often harsh chlorinating agents like thionyl chloride for the synthesis of 2-(2-Naphthyloxy)propanoyl chloride is a significant area for improvement. Future research should prioritize the development of greener and more sustainable synthetic protocols. A promising avenue is the exploration of catalytic methods that avoid the generation of wasteful byproducts.

One potential approach involves the use of solid-supported catalysts or safer acyl chlorination reagents. For instance, processes utilizing reagents like bis(trichloromethyl)carbonate (triphosgene) in the presence of a catalyst could offer a less hazardous alternative to thionyl chloride. Furthermore, developing catalytic cycles where the chlorinating agent is regenerated in situ would represent a major step towards a more atom-economical process. Research into catalysts based on earth-abundant metals or even metal-free systems could significantly reduce the environmental footprint of the synthesis. A recent patent for the continuous synthesis of propionyl chloride, for example, uses a copper chloride catalyst on porous foam carbon, showcasing a move towards recyclable catalytic systems that could be adapted for more complex derivatives.

Expansion of Asymmetric Transformations and Chiral Pool Applications

The structure of this compound contains a stereocenter, making it a valuable target for asymmetric synthesis. While kinetic resolution techniques can provide access to enantiomerically enriched forms, these methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Future work should focus on developing direct asymmetric synthetic routes. This could involve the asymmetric catalysis of the reaction between 2-naphthol (B1666908) and a suitable propionyl equivalent or the development of chiral derivatizing agents that react with a racemic precursor to allow for facile separation of diastereomers. The use of enantiopure starting materials, a strategy known as chiral pool synthesis, is another underexplored avenue. For example, starting from enantiomerically pure propanoic acid derivatives could provide a direct pathway to chiral this compound. The resulting enantiopure acyl chloride would be a highly valuable building block for synthesizing complex, optically active molecules, including pharmaceuticals like beta-adrenergic blockers.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for straightforward automation. The synthesis of acyl chlorides, which often involves highly reactive and corrosive reagents, is particularly well-suited for flow chemistry.

Future research should aim to develop a continuous flow process for this compound. This would involve pumping the precursor, 2-(2-naphthyloxy)propanoic acid, and a chlorinating agent through a heated reactor coil, allowing for precise control over reaction time and temperature. Such a system could incorporate in-line purification, where the product stream is passed through columns containing scavengers or solid

Q & A

Q. What are the standard methods for synthesizing 2-(2-Naphthyloxy)propanoyl chloride, and what precursors are typically involved?

The synthesis involves reacting 2-(2-naphthyloxy)propanoic acid with chlorinating agents like thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is typically conducted in inert solvents (e.g., dichloromethane) at reflux (40–60°C). After removing excess SOCl₂ under reduced pressure, purification via vacuum distillation or column chromatography is performed. Moisture exclusion is critical to prevent hydrolysis .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : Identifies the naphthyloxy group (aromatic protons at 7.2–8.5 ppm) and the acyl chloride carbonyl carbon (~170 ppm).

- IR Spectroscopy : A strong absorbance near 1800 cm⁻¹ confirms the C=O stretch of the acyl chloride.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. These methods ensure structural integrity and purity for downstream applications .

Q. What safety protocols are essential when handling this compound?

- Engineering Controls : Use fume hoods with local exhaust ventilation to limit airborne exposure .

- PPE : Wear nitrile gloves, chemical splash goggles, and lab coats. Face shields are recommended during transfers .

- Decontamination : Neutralize spills with sodium bicarbonate or inert absorbents; avoid water to prevent HCl release .

Advanced Research Questions

Q. How can researchers mitigate oxidative side reactions during synthesis using thionyl chloride?

Oxidative dimerization or quinone formation (common with phenolic precursors) can be minimized by:

- Maintaining an oxygen-free environment using inert gas (N₂/Ar).

- Controlling reaction temperature (e.g., <50°C) to reduce redox activity.

- Substituting thionyl chloride with oxalyl chloride (ClCO)₂O, which is less prone to oxidative side reactions .

Q. What strategies improve the acylation efficiency of this compound with sterically hindered nucleophiles?

- Solvent Selection : Use polar aprotic solvents (DMF, THF) to enhance nucleophile solubility.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to activate the acyl chloride electrophile.

- Pre-activation : Form mixed anhydrides with oxalyl chloride to increase electrophilicity.

- Temperature Optimization : Moderate heating (50–70°C) accelerates reactivity without decomposition .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations model the compound’s electronic structure, identifying reactive sites (e.g., Fukui indices for electrophilicity). Molecular dynamics simulations assess solvent effects and transition states, guiding experimental design for nucleophilic substitutions or cross-coupling reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound?

- Variable Control : Ensure precursor purity (e.g., anhydrous 2-(2-naphthyloxy)propanoic acid) and standardized solvent drying protocols.

- Analytical Validation : Cross-check yields using quantitative NMR or HPLC to resolve discrepancies from differing quantification methods.

- Condition Optimization : Re-evaluate reaction parameters (e.g., stoichiometry, temperature) based on literature precedents for analogous acyl chlorides .

Application-Oriented Questions

Q. In what organic transformations is this compound particularly advantageous?

Its naphthyloxy group enhances stability in Friedel-Crafts acylations or Suzuki-Miyaura cross-couplings. The electron-rich aromatic ring also directs regioselectivity in electrophilic substitutions, making it valuable for synthesizing polycyclic aromatic hydrocarbons (PAHs) or bioactive molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.